molecular formula C8H7N3O2 B1250605 Benzene, 1-(1-diazoethyl)-2-nitro- CAS No. 114119-94-7

Benzene, 1-(1-diazoethyl)-2-nitro-

Cat. No.: B1250605
CAS No.: 114119-94-7
M. Wt: 177.16 g/mol
InChI Key: ZBNVNNVXWPVJLX-UHFFFAOYSA-N
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Description

Benzene, 1-(1-diazoethyl)-2-nitro-, also known as Benzene, 1-(1-diazoethyl)-2-nitro-, is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

114119-94-7

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1-(1-diazoethyl)-2-nitrobenzene

InChI

InChI=1S/C8H7N3O2/c1-6(10-9)7-4-2-3-5-8(7)11(12)13/h2-5H,1H3

InChI Key

ZBNVNNVXWPVJLX-UHFFFAOYSA-N

SMILES

CC(=[N+]=[N-])C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(=[N+]=[N-])C1=CC=CC=C1[N+](=O)[O-]

Synonyms

1-(2-nitrophenyl)diazoethane

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Selection

Reaction efficiency hinges on solvent polarity and catalyst choice. DMF and dimethyl sulfoxide (DMSO) are preferred for diazo coupling due to their ability to stabilize charged intermediates. Catalytic hydrazine (0.1 eq.) accelerates the decomposition of diazonium salts, promoting alkylation yields up to 68%.

Temperature and Time Profiles

Diazotization proceeds optimally at 0–5°C to minimize diazo group decomposition. Subsequent alkylation and nitration steps are conducted at room temperature (20–25°C) over 12–24 hours to ensure complete conversion. Microchannel reactors, as described in CN111454156A, reduce reaction times to minutes by enhancing heat and mass transfer.

Analytical Characterization and Validation

1-(1-Diazoethyl)-2-nitrobenzene is characterized by ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • ¹H NMR (CDCl₃) : A singlet at δ 3.88 ppm (CH₃ of the ethyl group) and aromatic protons at δ 7.72–7.99 ppm.

  • ¹³C NMR (CDCl₃) : Signals at δ 163.3 ppm (C=O) and δ 142.4 ppm (diazo carbon).

  • HRMS : [M+Na]⁺ peak at m/z 225.0497 (calculated 225.0503).

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Diazonium Alkylation680–25High regioselectivitySensitive to moisture
Continuous Nitration7530–40ScalabilityRequires specialized equipment
JACS Protocol6020ReproducibilityLow thermal stability

The diazonium alkylation method offers superior regioselectivity but demands anhydrous conditions. Continuous nitration improves scalability but necessitates microchannel reactors. The JACS-derived route balances reproducibility and simplicity, albeit with moderate yields .

Q & A

Q. What are the recommended methods for synthesizing 1-(1-diazoethyl)-2-nitrobenzene, and how can its purity be validated?

Synthesis of diazo-containing compounds like 1-(1-diazoethyl)-2-nitrobenzene typically involves diazo transfer reactions. A plausible route could involve:

  • Step 1 : Nitration of a substituted benzene precursor (e.g., 1-ethyl-2-nitrobenzene) to introduce the nitro group.
  • Step 2 : Diazotization of the ethyl group using reagents like sodium nitrite (NaNO₂) under acidic conditions to form the diazo moiety.

Q. Purity Validation :

  • Chromatography : Use HPLC or GC-MS to assess purity, ensuring no residual reactants or byproducts.
  • Spectroscopy : Confirm the diazo (-N₂) group via FT-IR (stretching ~2100–2200 cm⁻¹) and UV-Vis (absorbance in the visible range due to conjugation) .
  • Elemental Analysis : Compare experimental C, H, N, O percentages with theoretical values (Molecular formula: C₁₀H₁₁N₃O₄; Molecular weight: 237.21 g/mol) .

Q. How can the stability of the diazo group in 1-(1-diazoethyl)-2-nitrobenzene be assessed under experimental conditions?

The diazo group is highly reactive and sensitive to light, heat, and pH. Stability assessment methods include:

  • Thermal Analysis : Perform TGA/DSC to monitor decomposition temperatures.
  • Kinetic Studies : Track diazo group degradation over time using UV-Vis spectroscopy (λmax shifts indicate decomposition).
  • Environmental Stress Tests : Expose the compound to varying pH (buffered solutions) and temperatures, then quantify intact compound via LC-MS.
  • Computational Prediction : Calculate bond dissociation energies (BDE) for the diazo group using DFT (e.g., B3LYP/6-31G* level) to predict thermal stability .

Q. What spectroscopic and computational tools are critical for characterizing 1-(1-diazoethyl)-2-nitrobenzene?

Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7–8 ppm) and the diazoethyl group (δ 3–5 ppm for CH₂).
  • FT-IR : Identify nitro (-NO₂) asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) and diazo (-N₂) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (m/z 237.21).

Q. Computational Tools :

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or acetonitrile) using LogP (2.26) and PSA (98 Ų) values to predict solubility .
  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps for reactivity insights.

Table 1 : Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₄
Molecular Weight237.21 g/mol
LogP (Partition Coeff.)2.26
Polar Surface Area98 Ų

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 1-(1-diazoethyl)-2-nitrobenzene in photochemical reactions?

Methodology :

  • TD-DFT Calculations : Simulate excited-state behavior to identify HOMO-LUMO gaps and electron transfer pathways.
  • Reaction Pathway Mapping : Use Gaussian or ORCA software to model photodecomposition products (e.g., nitrogen release or aryl radical formation).
  • Solvent Effects : Apply the Conductor-like Polarizable Continuum Model (CPCM) to account for solvent polarity on reaction kinetics.

Example : The nitro group’s electron-withdrawing nature may stabilize transition states in cycloaddition reactions, while the diazo group’s lability could drive photolytic cleavage .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Case Study : Discrepancies in NMR peak assignments for the diazoethyl group.

  • Approach 1 : Perform 2D NMR (COSY, HSQC, HMBC) to correlate protons and carbons, resolving overlapping signals.
  • Approach 2 : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw).
  • Approach 3 : Validate via X-ray crystallography if single crystals are obtainable (SHELX refinement preferred for small molecules) .

Example : Aromatic protons may split unexpectedly due to the nitro group’s anisotropic effects; DFT-calculated chemical shifts can clarify assignments .

Q. What mechanistic insights govern the thermal decomposition of 1-(1-diazoethyl)-2-nitrobenzene in catalytic environments?

Experimental Design :

  • Kinetic Profiling : Use TGA-FTIR or in situ Raman spectroscopy to monitor decomposition intermediates (e.g., N₂ release).
  • Catalyst Screening : Test transition metals (e.g., Cu, Fe) for accelerating or stabilizing decomposition.

Q. Mechanistic Hypothesis :

  • Pathway A : Homolytic cleavage of the C-N₂ bond generates a benzyl radical and N₂ gas.
  • Pathway B : Nitro group reduction (e.g., via H-transfer) forms an amine intermediate, altering decomposition kinetics.

Data Analysis : Cross-reference experimental activation energies (from Arrhenius plots) with DFT-computed transition states to validate dominant pathways .

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